3-(2-methoxyethoxy)propanenitrile

CAS No.: 35633-50-2

Cat. No.: VC3761849

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35633-50-2 |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | 3-(2-methoxyethoxy)propanenitrile |

| Standard InChI | InChI=1S/C6H11NO2/c1-8-5-6-9-4-2-3-7/h2,4-6H2,1H3 |

| Standard InChI Key | ZAGOKQGYDCMNPT-UHFFFAOYSA-N |

| SMILES | COCCOCCC#N |

| Canonical SMILES | COCCOCCC#N |

Introduction

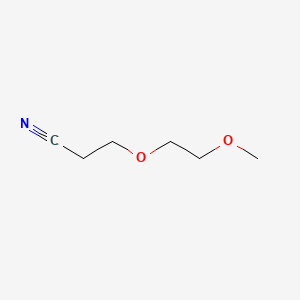

Chemical Identity and Structural Characteristics

3-(2-Methoxyethoxy)propanenitrile is an organic compound with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . The compound features a propanenitrile backbone, which includes a three-carbon chain terminating in a cyano group (-C≡N), and a 2-methoxyethoxy group, which is an ether derived from ethylene glycol with a methoxy substitution . This unique structural arrangement contributes to its distinctive chemical properties and potential applications.

The compound is identified by several standardized chemical identifiers:

The molecule possesses several synonyms in chemical literature, including:

Structural Features

The structure of 3-(2-methoxyethoxy)propanenitrile can be divided into three key components:

-

A terminal nitrile group (-C≡N)

-

A three-carbon propyl chain

-

A 2-methoxyethoxy substituent, which is an ether chain containing an additional methoxy terminal group

This combination of functional groups creates a molecule with both polar and non-polar regions, influencing its solubility profile and reactivity patterns.

Physical and Chemical Properties

Spectroscopic and Analytical Data

Mass spectrometry data for 3-(2-methoxyethoxy)propanenitrile reveals several characteristic adduct ions with their corresponding mass-to-charge ratios (m/z) :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 130.08626 | 125.7 |

| [M+Na]⁺ | 152.06820 | 135.7 |

| [M+NH₄]⁺ | 147.11280 | 130.1 |

| [M+K]⁺ | 168.04214 | 127.3 |

| [M-H]⁻ | 128.07170 | 118.1 |

| [M+Na-2H]⁻ | 150.05365 | 127.6 |

| [M]⁺ | 129.07843 | 124.0 |

| [M]⁻ | 129.07953 | 124.0 |

The predicted collision cross-section (CCS) values provide important information about the three-dimensional structure and gas-phase behavior of the molecule, which is valuable for analytical identification and characterization purposes .

| Quantity | Price (€) |

|---|---|

| 250 mg | 487.00 |

| 2500 mg | 1,214.00 |

The compound is identified in their catalog with reference number 3D-KBA63350 .

Applications and Uses

3-(2-Methoxyethoxy)propanenitrile is described as a "versatile small molecule scaffold" with potential applications in various chemical processes . The presence of both nitrile and ether functionalities makes it particularly useful as:

-

An intermediate in organic synthesis

-

A potential building block for pharmaceutical and agrochemical compounds

-

A specialized solvent for certain chemical reactions

-

A reagent in the preparation of functionalized materials

The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions, making this compound a valuable starting material for diverse synthetic pathways .

Structural Comparisons with Related Compounds

Understanding 3-(2-methoxyethoxy)propanenitrile in the context of related compounds provides valuable insights into its chemical behavior and potential applications. The search results include information about 1,2,3-TRIS(2-CYANOETHOXY)PROPANE, which shares some structural similarities but contains multiple cyanoethoxy groups .

Comparison with 1,2,3-TRIS(2-CYANOETHOXY)PROPANE

1,2,3-TRIS(2-CYANOETHOXY)PROPANE (CAS: 2465-93-2) is a more complex molecule with three cyanoethoxy groups attached to a propane backbone . In contrast to 3-(2-methoxyethoxy)propanenitrile, this compound:

-

Has a higher molecular weight (251.28 g/mol)

-

Contains three nitrile groups instead of one

-

Exhibits different physical properties (clear colorless viscous liquid)

-

Has documented applications as a stationary phase in gas-liquid chromatography

This comparison highlights how the number and arrangement of functional groups significantly impact the properties and applications of nitrile-containing compounds.

Synthetic Approaches

The synthesis of 3-(2-methoxyethoxy)propanenitrile typically involves the reaction of 2-methoxyethanol with acrylonitrile under appropriate conditions. This reaction follows a nucleophilic addition mechanism, where the hydroxyl group of 2-methoxyethanol acts as a nucleophile, attacking the electrophilic carbon in acrylonitrile .

The purification of 3-(2-methoxyethoxy)propanenitrile often requires techniques such as distillation or column chromatography to obtain the compound with acceptable purity for research or industrial applications.

Future Research Directions

Further research on 3-(2-methoxyethoxy)propanenitrile could explore:

-

Novel synthetic applications leveraging both the nitrile and ether functionalities

-

Detailed reactivity studies under various conditions

-

Potential roles as solvents or additives in specialized chemical processes

-

Structure-property relationships comparing it with related nitrile-ether compounds

-

Development of more efficient and environmentally friendly synthesis methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume